2-[4-(Tert-pentyl)phenoxy]acetic acid 2-[4-(Tert-pentyl)phenoxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 101267-73-6
VCID: VC21286673
InChI: InChI=1S/C13H18O3/c1-4-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15/h5-8H,4,9H2,1-3H3,(H,14,15)
SMILES: CCC(C)(C)C1=CC=C(C=C1)OCC(=O)O
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

2-[4-(Tert-pentyl)phenoxy]acetic acid

CAS No.: 101267-73-6

Cat. No.: VC21286673

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Tert-pentyl)phenoxy]acetic acid - 101267-73-6

Specification

CAS No. 101267-73-6
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name 2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid
Standard InChI InChI=1S/C13H18O3/c1-4-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15/h5-8H,4,9H2,1-3H3,(H,14,15)
Standard InChI Key YVDCGOWSUYVCSD-UHFFFAOYSA-N
SMILES CCC(C)(C)C1=CC=C(C=C1)OCC(=O)O
Canonical SMILES CCC(C)(C)C1=CC=C(C=C1)OCC(=O)O

Introduction

Chemical Identity and Structure

Basic Identification

2-[4-(Tert-pentyl)phenoxy]acetic acid is identified through several standard chemical classification systems. The compound is registered with CAS number 101267-73-6 and has the molecular formula C₁₃H₁₈O₃, corresponding to a molecular weight of 222.28 g/mol . It is also registered in the European Community system with EC number 835-158-7 .

Structural Characteristics

The compound consists of a phenoxy acetic acid moiety with a tert-pentyl (2-methylbutan-2-yl) group attached at the para position of the phenyl ring. This structural arrangement gives the molecule both hydrophobic and hydrophilic regions, contributing to its potential applications in various chemical systems .

The chemical structure can be described using several standard notations:

  • IUPAC Name: 2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid

  • InChI: InChI=1S/C13H18O3/c1-4-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15/h5-8H,4,9H2,1-3H3,(H,14,15)

  • SMILES: CCC(C)(C)C1=CC=C(C=C1)OCC(=O)O

Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts:

  • (4-tert-pentylphenoxy)acetic acid

  • 2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid

  • [4-(2-methylbutan-2-yl)phenoxy]acetic acid

  • Acetic acid, 2-[4-(1,1-dimethylpropyl)phenoxy]-

  • [4-(1,1-dimethylpropyl)phenoxy]acetic acid

Physical and Chemical Properties

General Properties

The physical and chemical properties of 2-[4-(Tert-pentyl)phenoxy]acetic acid define its behavior in various environments and its potential applications. While specific experimental data for this compound is limited in the provided search results, its properties can be inferred from its structure and chemical class .

Structural Characteristics and Reactivity

The compound contains three key functional groups that determine its reactivity:

  • The carboxylic acid group (-COOH) makes it weakly acidic and capable of forming salts with bases

  • The ether linkage (phenoxy) provides stability and connects the aromatic ring to the acetic acid moiety

  • The tert-pentyl group increases the hydrophobicity of the molecule and influences its solubility in various solvents

The presence of the carboxylic acid functional group makes this compound capable of participating in typical carboxylic acid reactions, including esterification, amidation, and salt formation. The aromatic ring with its tert-pentyl substituent contributes to the compound's potential for aromatic substitution reactions under appropriate conditions .

CategoryDetails
Signal WordWarning
Hazard StatementsH319-H335-H315 (Eye irritation, Respiratory irritation, Skin irritation)
Precautionary StatementsP264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P (Wash thoroughly after handling, Wear protective equipment, Specific response measures for skin and eye contact)

These safety classifications indicate that the compound can cause irritation to eyes, skin, and respiratory system upon exposure, necessitating appropriate protective measures during handling and use .

ManufacturerProduct NumberQuantityPrice (USD)
TRCP28387850mg$110
Matrix Scientific024182500mg$199
Matrix Scientific0241821g$306
AK Scientific7331AC1g$463
American Custom Chemicals CorporationCHM0089582500mg$795.8

The relatively high price per gram suggests that this compound is primarily used in specialized research applications rather than industrial processes .

Applications and Research Significance

Structure-Activity Relationships

The presence of the tert-pentyl group at the para position of the phenyl ring may influence the compound's biological activity and physicochemical properties in ways that make it useful for specific research purposes. This structural arrangement could potentially modulate:

  • Lipophilicity and membrane permeability

  • Receptor binding characteristics

  • Metabolic stability

  • Environmental persistence

These characteristics would be particularly relevant in medicinal chemistry and agrochemical research contexts .

Chemical Identifiers and Database Presence

Registry Information

2-[4-(Tert-pentyl)phenoxy]acetic acid is registered in multiple chemical databases, facilitating its identification and information retrieval. Beyond the CAS Registry, the compound appears in:

  • PubChem (CID: 16641253)

  • European Community (EC) database (Number: 835-158-7)

  • DSSTox Substance ID: DTXSID00586379

  • Nikkaji Number: J1.633.209G

  • Wikidata: Q82478491

Computed Properties

Various computational chemistry methods have been applied to determine the compound's properties. These computations have been performed using different software packages:

  • InChI and InChIKey were computed using InChI 1.07.0

  • IUPAC name was computed by Lexichem TK 2.7.0

  • SMILES notation was generated using OEChem 2.3.0

These computational approaches provide standardized ways to represent and identify the compound across different chemical information systems.

Related Compounds and Chemical Family

Chemical Family

2-[4-(Tert-pentyl)phenoxy]acetic acid belongs to the broader chemical family of phenoxyacetic acids, which have significant applications in various fields including agriculture and pharmaceutical research. The tert-pentyl substituent distinguishes this particular derivative from other members of this family .

Structurally Related Compounds

A structurally related compound mentioned in the search results is 2,4-Di(tert-pentyl)phenoxyacetic acid (CAS: 13402-96-5), which differs by having an additional tert-pentyl group at the ortho position of the phenyl ring. This related compound has the molecular formula C₁₈H₂₈O₃ and a molecular weight of 292.413 g/mol .

The structural similarities and differences between these compounds may provide insights into structure-activity relationships relevant to their applications in chemical research .

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